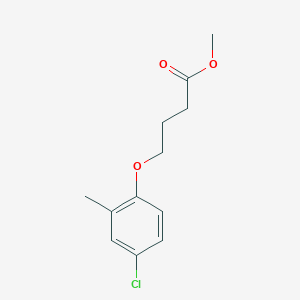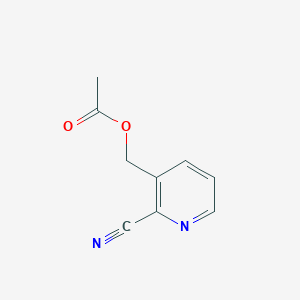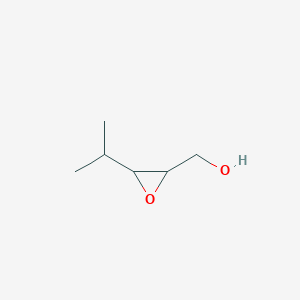
3-Isopropyloxirane-2-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropyloxirane-2-methanol is a chemical compound that belongs to the class of organic compounds known as alcohols. It is also referred to as 2-methoxy-1-(3-methyl-3-oxiranyl)propan-1-ol. This compound has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of 3-Isopropyloxirane-2-methanol is not fully understood. However, it is believed to work by disrupting the cell membrane of fungi and other microorganisms, leading to their death. It may also work by interfering with the normal metabolic processes of these organisms.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Isopropyloxirane-2-methanol are not well documented. However, it has been shown to have low toxicity and is considered relatively safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Isopropyloxirane-2-methanol in laboratory experiments include its low toxicity, ease of synthesis, and potential applications in various fields. However, its limitations include its limited solubility in water and its potential to react with other chemicals.
Orientations Futures
There are several future directions for the study of 3-Isopropyloxirane-2-methanol. These include further investigation of its potential applications in medicine, agriculture, and industry, as well as the development of new synthesis methods and the optimization of existing ones. Additionally, more research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 3-Isopropyloxirane-2-methanol can be achieved through several methods, including the reaction of propylene oxide with methanol in the presence of a catalyst. Other methods involve the use of different reagents and catalysts, such as sulfuric acid and sodium hydroxide.
Applications De Recherche Scientifique
3-Isopropyloxirane-2-methanol has been extensively studied for its potential applications in various scientific fields. In medicine, it has been investigated for its potential use as an antifungal agent due to its ability to inhibit the growth of pathogenic fungi. In agriculture, it has been studied for its potential use as a pesticide due to its ability to repel insects and pests. In industry, it has been investigated for its potential use as a solvent and as a starting material for the synthesis of other compounds.
Propriétés
Numéro CAS |
125473-29-2 |
|---|---|
Nom du produit |
3-Isopropyloxirane-2-methanol |
Formule moléculaire |
C6H12O2 |
Poids moléculaire |
116.16 g/mol |
Nom IUPAC |
(3-propan-2-yloxiran-2-yl)methanol |
InChI |
InChI=1S/C6H12O2/c1-4(2)6-5(3-7)8-6/h4-7H,3H2,1-2H3 |
Clé InChI |
MRGITZIKRXYSEO-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(O1)CO |
SMILES canonique |
CC(C)C1C(O1)CO |
Synonymes |
D-erythro-Pentitol, 3,4-anhydro-1,2-dideoxy-2-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



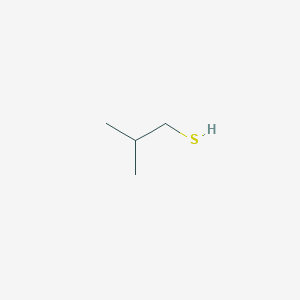
![N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B166226.png)
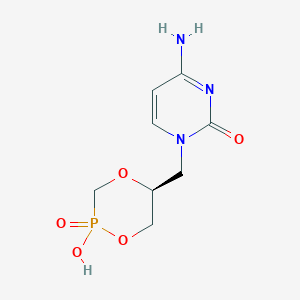
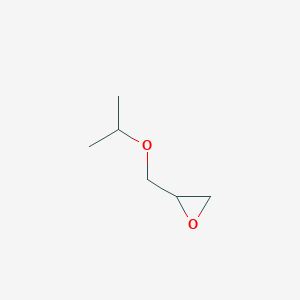
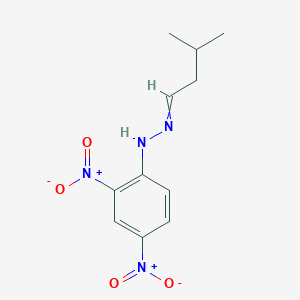
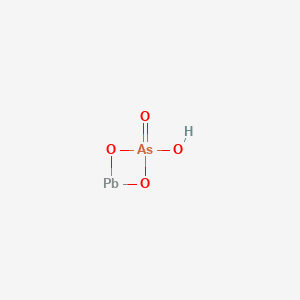
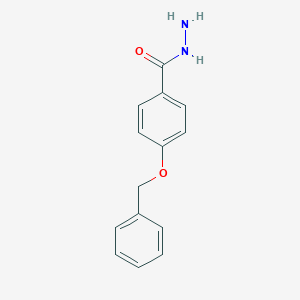
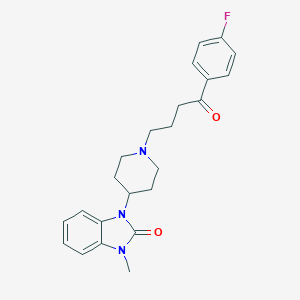
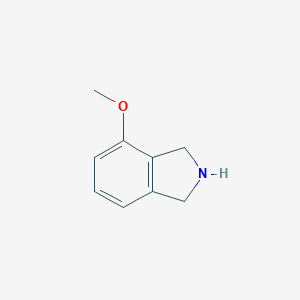
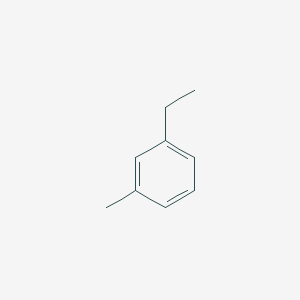
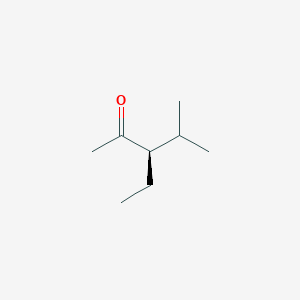
![1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B166262.png)
